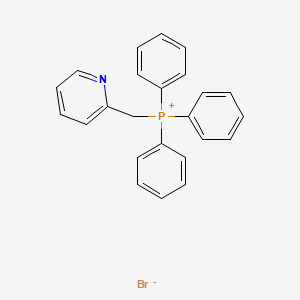

Triphenyl-(2-pyridinylmethyl)phosphonium bromide

Description

BenchChem offers high-quality Triphenyl-(2-pyridinylmethyl)phosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl-(2-pyridinylmethyl)phosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

triphenyl(pyridin-2-ylmethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCECZWKGWRJAFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454856 | |

| Record name | AG-G-92843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73870-22-1 | |

| Record name | AG-G-92843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Triphenyl-(2-pyridinylmethyl)phosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Phosphonium Salts in Modern Organic Synthesis

Triphenyl-(2-pyridinylmethyl)phosphonium bromide stands as a crucial reagent in the arsenal of synthetic organic chemists. As a phosphonium salt, its primary and most celebrated application lies in its role as a precursor to phosphonium ylides, the cornerstone of the Wittig reaction. This Nobel Prize-winning olefination reaction provides a reliable and versatile method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and biologically active compounds. The incorporation of the pyridinylmethyl moiety imparts unique solubility and reactivity characteristics to this particular phosphonium salt, making it a valuable tool for specific synthetic challenges. This guide offers a comprehensive exploration of the synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide, delving into the reaction mechanism, a detailed experimental protocol, and the critical aspects of product characterization and safety.

The Underlying Chemistry: A Nucleophilic Substitution Approach

The synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide is achieved through a classic bimolecular nucleophilic substitution (SN2) reaction. The reaction proceeds by the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic methylene carbon of 2-(bromomethyl)pyridine.

The lone pair of electrons on the phosphorus atom in triphenylphosphine initiates the attack on the carbon atom bearing the bromine atom. Bromine, being a good leaving group, is displaced, leading to the formation of a new carbon-phosphorus bond and the desired phosphonium salt. The reaction is typically carried out in a suitable aprotic solvent that can facilitate the interaction of the reactants.

Diagram of the Reaction Mechanism

Caption: SN2 mechanism for the synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Triphenylphosphine | 262.29 | 10.0 g | 0.038 | >98% |

| 2-(Bromomethyl)pyridine hydrobromide | 252.94 | 9.6 g | 0.038 | >97% |

| Acetonitrile (anhydrous) | 41.05 | 150 mL | - | >99.8% |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - | >99% |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (10.0 g, 0.038 mol) and 2-(bromomethyl)pyridine hydrobromide (9.6 g, 0.038 mol).

-

Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

-

Inert Atmosphere: Flush the reaction setup with an inert gas (nitrogen or argon) for 5-10 minutes to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 100 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified triphenyl-(2-pyridinylmethyl)phosphonium bromide under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide.

Characterization and Validation

To ensure the identity and purity of the synthesized triphenyl-(2-pyridinylmethyl)phosphonium bromide, a combination of analytical techniques should be employed.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the triphenylphosphonium and pyridinyl groups, as well as a downfield signal for the methylene protons adjacent to the positively charged phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will display the expected signals for all carbon atoms in the molecule, including the characteristic downfield shift of the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methylene groups, as well as vibrations associated with the phosphonium and pyridinium moieties.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Triphenylphosphine: Harmful if swallowed. May cause skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[1] Wear protective gloves, clothing, and eye/face protection.

-

2-(Bromomethyl)pyridine hydrobromide: Corrosive. Causes severe skin burns and eye damage.[2] Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable. Ensure all heating is conducted using a heating mantle and that no open flames are present in the laboratory.

Trustworthiness of the Protocol

The provided protocol is based on established principles of phosphonium salt synthesis. The self-validating nature of this procedure lies in the distinct physical and spectroscopic properties of the final product. A sharp melting point and clean NMR and IR spectra, consistent with the expected structure, will confirm the successful synthesis and high purity of the triphenyl-(2-pyridinylmethyl)phosphonium bromide. Any significant deviation from the expected analytical data would indicate the presence of impurities or incomplete reaction, prompting further purification or optimization of the reaction conditions.

References

-

MySkinRecipes. (n.d.). Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

-

PubChem. (n.d.). Triphenyl(pyridin-2-ylmethyl)phosphonium bromide. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Triphenyl-(2-pyridinylmethyl)phosphonium Bromide: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of triphenyl-(2-pyridinylmethyl)phosphonium bromide, a crucial reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's fundamental properties, synthesis protocols, and its pivotal role in the Wittig reaction, offering both theoretical understanding and practical insights.

Compound Identification and Physicochemical Properties

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a quaternary phosphonium salt. The presence of the pyridinylmethyl group imparts unique solubility and reactivity characteristics compared to simpler alkyl phosphonium salts.

CAS Number: 73870-22-1[1]

A thorough understanding of the physicochemical properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C24H21BrNP | ChemSrc[1] |

| Molecular Weight | 434.31 g/mol | ChemSrc[1] |

| Appearance | Typically a white to off-white crystalline powder. | General observation for similar phosphonium salts[2][3] |

| Solubility | The pyridine moiety enhances solubility in polar solvents. | MySkinRecipes[4] |

| Stability | The bromide salt form contributes to its stability for storage. | MySkinRecipes[4] |

Synthesis of Triphenyl-(2-pyridinylmethyl)phosphonium Bromide

The synthesis of phosphonium salts is a cornerstone of organophosphorus chemistry. The most common and direct method involves the nucleophilic attack of a phosphine on an alkyl halide. In this case, triphenylphosphine acts as the nucleophile.

The primary synthetic route to triphenyl-(2-pyridinylmethyl)phosphonium bromide is the reaction of triphenylphosphine with 2-(bromomethyl)pyridine. This is an SN2 reaction where the phosphorus atom of triphenylphosphine displaces the bromide ion from 2-(bromomethyl)pyridine.

Experimental Protocol: Synthesis of Triphenyl-(2-pyridinylmethyl)phosphonium Bromide

This protocol is based on established methods for the synthesis of analogous phosphonium salts.

Materials:

-

Triphenylphosphine

-

2-(Bromomethyl)pyridine hydrobromide

-

Anhydrous toluene or acetone[5]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in an appropriate anhydrous solvent such as toluene or acetone.

-

Addition of Alkyl Halide: To the stirred solution, add 2-(bromomethyl)pyridine hydrobromide (1.05 equivalents). The hydrobromide salt is often used for stability and can be neutralized in situ or used directly, though reaction times may vary.

-

Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of triphenylphosphine.

-

Isolation of the Product: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated phosphonium salt is collected by vacuum filtration.

-

Purification: The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.

-

Drying: The purified triphenyl-(2-pyridinylmethyl)phosphonium bromide is dried under vacuum to yield a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting materials and the product.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of triphenylphosphine to triphenylphosphine oxide.

-

Excess Alkyl Halide: A slight excess of the alkyl halide can help to drive the reaction to completion.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[6][7] At the heart of this reaction is the phosphonium ylide, which is generated from a phosphonium salt.

Mechanism of the Wittig Reaction

The reaction proceeds through several key steps:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base to form a phosphonium ylide (also known as a Wittig reagent).[8] The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom.

-

Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8]

-

Betaine Formation and Cycloaddition: This attack leads to the formation of a zwitterionic intermediate called a betaine, which then undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[8]

-

Alkene Formation: The oxaphosphetane intermediate collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[9]

The Role of the Pyridinyl Group

The presence of the 2-pyridinylmethyl group in triphenyl-(2-pyridinylmethyl)phosphonium bromide offers distinct advantages:

-

Enhanced Solubility: The polar pyridine ring improves the solubility of the phosphonium salt and the corresponding ylide in a wider range of organic solvents.[4]

-

Modulated Reactivity: The electron-withdrawing nature of the pyridine ring can influence the stability and reactivity of the ylide, potentially affecting the stereoselectivity of the Wittig reaction.[6]

-

Coordination Potential: The nitrogen atom of the pyridine ring can act as a ligand, allowing for potential coordination to metal catalysts in tandem reactions.

Experimental Workflow: Wittig Reaction using Triphenyl-(2-pyridinylmethyl)phosphonium Bromide

This workflow outlines the general steps for performing a Wittig reaction with this specific phosphonium salt.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling triphenyl-(2-pyridinylmethyl)phosphonium bromide and the reagents used in its synthesis and application.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Handling Precautions: Avoid contact with skin and eyes.[10] Do not ingest. In case of accidental swallowing, seek immediate medical attention.[11]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[10]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a valuable and versatile reagent in organic synthesis. Its unique properties, conferred by the pyridinyl moiety, make it a useful tool for the construction of complex alkene-containing molecules, which are prevalent in pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and proper handling is paramount for its successful application in research and development.

References

-

AD PHARMACHEM. Methyl Tri Phenyl Phosphonium Bromide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80374, Propyltriphenylphosphonium bromide. [Link]

-

Organic Syntheses. "vinyl triphenylphosphonium bromide". [Link]

-

PapChem International LLC. ETPB: Ethyl triphenyl phosphonium Bromide. [Link]

-

ChemSrc. CAS#:73870-23-2 | Triphenyl-(4-pyridinylmethyl)-phosphoniumbromide. [Link]

-

Wikipedia. Methyltriphenylphosphonium bromide. [Link]

- Google Patents. US3334144A - Process for making alkyltriaryl-phosphonium compounds.

-

MySkinRecipes. Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide. [Link]

-

NIST. Triphenyl-diphenylmethyl-phosphonium-bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Wittig Reaction and the Critical Role of Phosphonium Salts like Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride. [Link]

-

Thermo Fisher Scientific. Methyl triphenylphosphonium bromide - SAFETY DATA SHEET. [Link]

-

Loba Chemie. TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS. [Link]

-

James Madison University. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

ResearchGate. Triphenyl(propyl)phosphonium bromide. [Link]

-

University of Houston-Downtown. 8. Wittig Reaction. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyltriphenylphosphonium bromide. [Link]

-

Unknown. The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

Sources

- 1. CAS#:73870-23-2 | Triphenyl-(4-pyridinylmethyl)-phosphoniumbromide | Chemsrc [chemsrc.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 4. Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide [myskinrecipes.com]

- 5. [(2-BroMophenyl)Methyl]triphenyl-phosphoniuM BroMide synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. atc.io [atc.io]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.dk [fishersci.dk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Triphenyl-(2-pyridinylmethyl)phosphonium Bromide: Properties, Synthesis, and Applications in Modern Research

An In-depth Technical Guide

Introduction: Triphenyl-(2-pyridinylmethyl)phosphonium bromide is an organophosphorus compound belonging to the class of phosphonium salts. These salts are defined by a central phosphorus atom bonded to four organic residues, carrying a positive charge that is balanced by a counter-ion, in this case, bromide. This particular reagent is distinguished by the presence of a 2-pyridinylmethyl group, which imparts unique solubility and reactivity characteristics. While renowned for its role in the Wittig reaction—a cornerstone of synthetic organic chemistry for alkene synthesis—the triphenylphosphonium (TPP) cation core is also gaining significant attention in medicinal chemistry. The delocalized lipophilic nature of the TPP cation facilitates its accumulation within mitochondria, making it a powerful vector for targeted drug delivery.[1] This guide provides an in-depth analysis of the compound's properties, synthesis protocols, and key applications for professionals in research and drug development.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a reagent are critical for its effective use in experimental design. The properties of Triphenyl-(2-pyridinylmethyl)phosphonium bromide are summarized below. The presence of the nitrogen-containing pyridine ring enhances its polarity compared to simple alkyl-triphenylphosphonium salts.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 73870-22-1 | [2][3] |

| Molecular Formula | C₂₄H₂₁BrNP | [2] |

| Molecular Weight | 434.31 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder (inferred) | [4][5][6] |

| Solubility | Enhanced solubility in polar solvents due to the pyridine moiety. | [2] |

| Storage | Room temperature, protected from light and moisture. | [2][7] |

The structure consists of a tetrahedral phosphonium cation and a bromide anion. The pyridine group's ability to act as a hydrogen bond acceptor and its inherent polarity are key to the compound's enhanced solubility in polar solvents, which can be advantageous in certain reaction conditions.[2] Furthermore, the bromide salt form contributes to the compound's stability, making it easier to handle and purify compared to a potentially less stable free ylide.[2]

Section 2: Chemical Profile and Reactivity

The primary utility of Triphenyl-(2-pyridinylmethyl)phosphonium bromide stems from its function as a precursor to a phosphorus ylide (or phosphorane) for the Wittig reaction. This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.

The Wittig Reaction: Mechanism and Causality

The overall process involves two key stages: ylide formation and the reaction with a carbonyl compound.

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride). The acidity of these alpha-protons is significantly increased due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom. This abstraction results in the formation of a neutral, zwitterionic ylide, which is the reactive species.

-

Olefin Synthesis: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. This intermediate is typically unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

The pyridine moiety in the phosphonium salt can influence the stereoselectivity (E/Z ratio) of the resulting alkene, a critical consideration in complex molecule synthesis.[2]

Caption: General mechanism of the Wittig reaction.

Stability and Storage

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is generally stable under standard laboratory conditions.[7] However, for long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, protected from direct sunlight and moisture.[7] It is incompatible with strong oxidizing agents.

Section 3: Synthesis and Characterization

The synthesis of phosphonium salts is typically a straightforward and high-yielding process. The most common method involves the nucleophilic substitution (Sₙ2) reaction between triphenylphosphine and an appropriate alkyl halide.[8]

Experimental Protocol: Synthesis via Sₙ2 Reaction

This protocol describes a general procedure for synthesizing the title compound from triphenylphosphine and 2-(bromomethyl)pyridine. The choice of a non-polar solvent like toluene or ethyl acetate facilitates the precipitation of the ionic phosphonium salt product.[8][9]

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq).

-

Reagent Addition: Dissolve the triphenylphosphine in a suitable solvent (e.g., toluene or ethyl acetate, ~3-5 mL per mmol). Add 2-(bromomethyl)pyridine hydrobromide (1.0 eq). Note: Using the hydrobromide salt of the starting material is common; a mild base may be needed in the reaction or workup to neutralize HBr.

-

Reaction: Heat the mixture to reflux (typically 75-110°C, depending on the solvent) and stir for 8-12 hours under an inert atmosphere (e.g., N₂ or Argon).[9] The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted triphenylphosphine.

-

Drying: Dry the purified white solid under vacuum to yield the final product, Triphenyl-(2-pyridinylmethyl)phosphonium bromide.

Caption: Workflow for the synthesis of the phosphonium salt.

Analytical Characterization

Validation of the synthesized product is achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum should show complex multiplets in the aromatic region (~7.5-9.0 ppm) corresponding to the protons on the three phenyl rings and the pyridine ring. A key diagnostic signal is the methylene (-CH₂-) protons, which would appear as a downfield doublet due to coupling with the phosphorus atom (²J_PH).

-

³¹P NMR: This is a definitive technique for phosphorus-containing compounds. The spectrum should exhibit a single resonance, typically in the range of +20 to +30 ppm, which is characteristic of tetracoordinate phosphonium salts.[9][10]

-

Mass Spectrometry (ESI+): Electrospray ionization in positive mode will detect the cation. The expected peak would be for [C₂₄H₂₁NP]⁺, with a calculated m/z of approximately 354.14.

Section 4: Applications in Research and Development

The utility of Triphenyl-(2-pyridinylmethyl)phosphonium bromide extends from foundational organic synthesis to cutting-edge drug delivery strategies.

Advanced Organic Synthesis

As a Wittig reagent, this compound is employed in the synthesis of complex molecules where the introduction of a pyridinyl-substituted alkene is desired.[2] Such moieties are common in pharmaceuticals, agrochemicals, and materials science. The pyridine nitrogen can act as a ligand for metal catalysts in subsequent reaction steps, offering a handle for more complex molecular architecture.[2]

Drug Development and Mitochondrial Targeting

A significant and modern application of the triphenylphosphonium (TPP) core lies in medicinal chemistry. Mitochondria maintain a large negative membrane potential. Delocalized lipophilic cations, such as the TPP cation, can readily pass through the mitochondrial membranes and accumulate within the mitochondrial matrix, driven by this potential.[1]

This property is exploited to deliver therapeutic agents specifically to the mitochondria. By conjugating a drug molecule to the TPP moiety, the resulting compound can be selectively targeted to this organelle.[1][11] This strategy is being explored for various diseases linked to mitochondrial dysfunction, including cancer and neurodegenerative disorders.[1][12]

Caption: TPP-based drug delivery to mitochondria.

Section 5: Safety and Handling

While specific toxicity data for this exact compound is limited, phosphonium salts as a class require careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[13] Use in a well-ventilated area or a fume hood.[13]

-

First Aid: In case of skin contact, wash with plenty of water.[13] If in eyes, rinse cautiously with water for several minutes.[13] If inhaled, move to fresh air.[13] Seek medical attention if irritation or other symptoms persist.

Conclusion

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a versatile and valuable reagent for the modern researcher. Its classical application in the Wittig reaction provides a reliable method for the synthesis of complex alkenes. Concurrently, the inherent properties of its triphenylphosphonium cation core position it as a key building block for developing next-generation mitochondrial-targeted therapeutics. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for leveraging its full potential in both synthetic and medicinal chemistry endeavors.

References

-

AD PHARMACHEM. Methyl Tri Phenyl Phosphonium Bromide. Available from: [Link]

-

MySkinRecipes. Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide. Available from: [Link]

-

Wikipedia. Methyltriphenylphosphonium bromide. Available from: [Link]

-

A&J Pharmtech. Triphenyl(2-thienylmethyl)phosphonium Bromide. Available from: [Link]

-

Chemsrc. Triphenyl-(4-pyridinylmethyl)-phosphoniumbromide. Available from: [Link]

-

ACS Medicinal Chemistry Letters. "Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery". Available from: [Link]

- Google Patents. Process for making alkyltriaryl-phosphonium compounds.

-

Loba Chemie. METHYL TRIPHENYL PHOSPHONIUM BROMIDE FOR SYNTHESIS MSDS. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Available from: [Link]

-

MDPI. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. Available from: [Link]

-

YouTube. making phosphonium salts. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Molecular Bridge: (5-Carboxypentyl)(triphenyl)phosphonium Bromide in Advanced Pharmaceutical Synthesis. Available from: [Link]

-

Organic Chemistry Portal. "One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols". Available from: [Link]

-

PubChem. Phosphine, triphenyl-, hydrobromide. Available from: [Link]

-

ResearchGate. Synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) as green, efficient, and reusable ionic liquid catalyst. Available from: [Link]

-

ACS Omega. "Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA". Available from: [Link]

-

CAS Common Chemistry. Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide (1:1). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Preparation of organic mechanochromic fluorophores with simple structures and promising mechanochromic lu. Available from: [Link]

-

PubChem. Phosphonium, ethyltriphenyl-, bromide (1:1). Available from: [Link]

-

Muby Chemicals. Methyl Triphenyl Phosphonium Bromide Manufacturers, with SDS. Available from: [Link]

-

ResearchGate. Chemical structure of alkyl triphenylphosphonium bromide surfactants. Available from: [Link]

-

Sunway Pharm Ltd. Phosphonium,triphenyl(2-pyridinylmethyl)-, bromide (1:1). Available from: [Link]

Sources

- 1. Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide [myskinrecipes.com]

- 3. Phosphonium,triphenyl(2-pyridinylmethyl)-, bromide (1:1) - CAS:73870-22-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 6. labproinc.com [labproinc.com]

- 7. lobachemie.com [lobachemie.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to Triphenyl-(2-pyridinylmethyl)phosphonium Bromide: Structure, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Triphenyl-(2-pyridinylmethyl)phosphonium bromide, a versatile phosphonium salt with significant applications in synthetic chemistry and potential utility in drug development. We will delve into its core structural features, established and potential synthetic routes, and its role as a key reagent in the construction of complex organic molecules. Particular emphasis will be placed on the practical aspects of its use and the underlying chemical principles that govern its reactivity.

Core Structure and Physicochemical Properties

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a 2-pyridinylmethyl substituent. The positive charge on the phosphorus atom is balanced by a bromide counter-ion.

Molecular Structure:

Caption: Molecular structure of Triphenyl-(2-pyridinylmethyl)phosphonium bromide.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 73870-22-1 | [1] |

| Molecular Formula | C₂₄H₂₁BrNP | [1] |

| Molecular Weight | 434.31 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | The presence of the pyridinyl group enhances solubility in polar solvents. | [1] |

Synthesis of Triphenyl-(2-pyridinylmethyl)phosphonium Bromide

The synthesis of phosphonium salts is a well-established transformation in organic chemistry, typically achieved through the quaternization of a phosphine with an alkyl halide.[2]

Primary Synthetic Route:

The most direct and commonly employed method for the synthesis of Triphenyl-(2-pyridinylmethyl)phosphonium bromide is the SN2 reaction between triphenylphosphine and 2-(bromomethyl)pyridine.

Caption: General synthetic scheme for Triphenyl-(2-pyridinylmethyl)phosphonium bromide.

Experimental Protocol (General Procedure):

A detailed, peer-reviewed protocol for the synthesis of this specific phosphonium salt is not widely published. However, based on the synthesis of analogous compounds, the following general procedure can be adapted.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or acetone).

-

Addition of Alkyl Halide: To the stirred solution, add a stoichiometric equivalent of 2-(bromomethyl)pyridine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the phosphonium salt, which is typically a solid, will precipitate from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum.

Alternative "One-Pot" Synthesis from Alcohols:

Recent advancements in synthetic methodology have described a one-step synthesis of phosphonium salts from the corresponding alcohols.[4] This method avoids the need to pre-form the alkyl halide. The reaction of 2-pyridinemethanol with triphenylphosphine in the presence of a brominating agent like trimethylsilyl bromide (TMSBr) in a suitable solvent could provide a more direct route to the desired product.[4]

Mechanism of Action in the Wittig Reaction

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is primarily utilized as a precursor to a Wittig reagent, a phosphorus ylide. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[5]

Formation of the Ylide:

The first step involves the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base. This generates the highly reactive phosphorus ylide. The acidity of the α-proton is enhanced by the electron-withdrawing effect of the positively charged phosphorus atom.

Caption: Formation of the phosphorus ylide from the phosphonium salt.

The Wittig Reaction Mechanism:

The generated ylide then reacts with a carbonyl compound (an aldehyde or a ketone) in a multi-step process:

-

Nucleophilic Attack: The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate.

-

Oxaphosphetane Formation: The betaine rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Influence of the Pyridinyl Group:

The presence of the 2-pyridinylmethyl group can influence the reactivity and stereoselectivity of the Wittig reaction. The nitrogen atom in the pyridine ring can potentially coordinate to metal cations present in the reaction mixture (e.g., from organolithium bases), which can affect the geometry of the transition states and, consequently, the E/Z selectivity of the resulting alkene.[6] The electron-withdrawing nature of the pyridine ring can also stabilize the ylide, making it less reactive than unstabilized ylides. Stabilized ylides generally favor the formation of the (E)-alkene.[2]

Applications in Drug Development and Research

While the primary application of Triphenyl-(2-pyridinylmethyl)phosphonium bromide is as a Wittig reagent for the synthesis of complex organic molecules, the triphenylphosphonium (TPP) cation itself has garnered significant interest in the field of drug delivery.

Mitochondrial Targeting:

The TPP cation is a lipophilic cation that can readily cross cellular membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, TPP and its derivatives accumulate selectively within the mitochondria.[7] This property has been extensively exploited to deliver a wide range of therapeutic agents and molecular probes specifically to the mitochondria.[7]

By attaching a drug molecule to the TPP moiety, it is possible to achieve targeted delivery to the mitochondria, thereby increasing the local concentration of the drug at its site of action and potentially reducing off-target side effects.

While specific examples of Triphenyl-(2-pyridinylmethyl)phosphonium bromide being used as a mitochondria-targeting drug delivery vehicle are not prevalent in the literature, the principle is well-established. The pyridinyl group could potentially be used as a handle for attaching drug molecules through various linker strategies.

Synthesis of Bioactive Molecules:

The Wittig reaction employing the ylide derived from Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a valuable tool for synthesizing complex molecules with potential biological activity. This includes the synthesis of natural products, pharmaceuticals, and agrochemicals that contain alkene moieties.[1] The ability to introduce a vinylpyridine unit into a molecule can be particularly useful for creating compounds that can act as ligands for metal-based drugs or as building blocks for more complex heterocyclic systems.

Experimental Protocols and Best Practices

Wittig Reaction Protocol (General Example):

The following is a general protocol for a Wittig reaction using a phosphonium salt. The specific conditions, including the choice of base and solvent, will depend on the reactivity of the ylide and the carbonyl compound.[5]

-

Ylide Generation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Triphenyl-(2-pyridinylmethyl)phosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture for a specified period (e.g., 30-60 minutes) to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone in anhydrous THF.

-

Slowly add the solution of the carbonyl compound to the ylide solution at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

-

Safety Considerations:

-

Phosphonium salts can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Strong bases such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of many Wittig reactions.

Conclusion and Future Outlook

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a valuable and versatile reagent in organic synthesis. Its primary role as a precursor to a Wittig reagent allows for the efficient construction of alkenes, which are ubiquitous structural motifs in a wide range of biologically active molecules. The presence of the pyridinyl moiety offers potential advantages in terms of solubility and the ability to modulate reactivity and stereoselectivity.

The established use of the triphenylphosphonium cation as a mitochondrial targeting vector opens up exciting possibilities for the application of Triphenyl-(2-pyridinylmethyl)phosphonium bromide in drug development. Future research in this area could focus on the development of novel drug conjugates that utilize this phosphonium salt for targeted delivery to the mitochondria, potentially leading to new therapeutic strategies for a variety of diseases. Further investigation into the specific influence of the pyridinyl group on the efficiency and stereochemical outcome of the Wittig reaction will also be crucial for expanding its synthetic utility.

References

- (Reference to a general organic chemistry textbook or a review on Wittig reactions)

- (Reference to a paper on the synthesis of phosphonium salts)

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]5]

- (Reference to a paper on the mechanism of the Wittig reaction)

- (Reference to a paper discussing the influence of substituents on ylide stability and reactivity)

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Wittig Reaction and the Critical Role of Phosphonium Salts like Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride. Retrieved from [Link]6]

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846.[4]

-

MySkinRecipes. (n.d.). Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide. Retrieved from [Link]1]

- (Reference to a review on mitochondrial drug delivery)

- (Reference to a specific example of a drug synthesized using a similar Wittig reagent)

- (Reference to a safety data sheet or a labor

- (Additional relevant references)

-

Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., ... & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical reviews, 117(15), 10043–10120.[7]

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

-

Wikipedia. (2023, December 1). Wittig reagents. In Wikipedia. Retrieved January 27, 2026, from [Link]2]

Sources

- 1. Triphenyl(Pyridin-2-Ylmethyl)Phosphonium Bromide [myskinrecipes.com]

- 2. Wittig reagents - Wikipedia [en.wikipedia.org]

- 3. [(2-BroMophenyl)Methyl]triphenyl-phosphoniuM BroMide synthesis - chemicalbook [chemicalbook.com]

- 4. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. nbinno.com [nbinno.com]

- 7. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Triphenyl-(2-pyridinylmethyl)phosphonium Bromide and its Precursors: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of triphenyl-(2-pyridinylmethyl)phosphonium bromide, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. The guide delves into the selection and synthesis of its crucial precursors, provides detailed protocols for the preparation of the title compound, and explores its utility, primarily through the Wittig reaction, in constructing complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Pyridinylmethylphosphonium Salts

In the landscape of modern synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1] The heart of this transformation lies in the phosphonium ylide, a reagent generated from a corresponding phosphonium salt. Triphenyl-(2-pyridinylmethyl)phosphonium bromide belongs to this vital class of compounds, with the incorporated pyridine moiety offering unique properties that are highly valuable in the synthesis of pharmaceutical intermediates.[1]

The pyridine ring, a common scaffold in numerous natural products and bioactive pharmaceuticals, can influence a molecule's solubility, polarity, and ability to interact with biological targets.[2] Consequently, the ability to introduce a pyridinylmethyl group via a C-C bond-forming reaction like the Wittig olefination is of strategic importance in drug discovery and development. This guide will provide a detailed exploration of the synthesis and application of triphenyl-(2-pyridinylmethyl)phosphonium bromide, starting from its fundamental precursors.

Precursor Selection and Synthesis: The Foundation of a Successful Protocol

The synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide is contingent on the availability of a suitable pyridinylmethyl halide precursor. The two most common choices are 2-(chloromethyl)pyridine and 2-(bromomethyl)pyridine, typically used as their hydrochloride or hydrobromide salts to improve stability.

Causality behind Precursor Choice: Chloro vs. Bromo Derivatives

The choice between the chloro and bromo precursor is primarily dictated by reactivity and availability. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion. This often translates to faster reaction times and milder reaction conditions when preparing the phosphonium salt. However, 2-(chloromethyl)pyridine hydrochloride is often more readily available and less expensive.

For the purpose of this guide, we will focus on the use of 2-(bromomethyl)pyridine hydrobromide as the precursor due to its enhanced reactivity, which often leads to higher yields and cleaner reactions.

Synthesis of 2-(Bromomethyl)pyridine Hydrobromide

A reliable method for the synthesis of 2-(bromomethyl)pyridine hydrobromide involves the radical bromination of 2-methylpyridine.

Experimental Protocol: Synthesis of 2-(Bromomethyl)pyridine Hydrobromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpyridine (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(bromomethyl)pyridine, which can then be converted to its hydrobromide salt by treatment with HBr.

Synthesis of Triphenyl-(2-pyridinylmethyl)phosphonium Bromide: A Detailed Protocol

The synthesis of the title compound proceeds via a classic SN2 reaction between triphenylphosphine and 2-(bromomethyl)pyridine hydrobromide.

Reaction Mechanism

The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(bromomethyl)pyridine. This displaces the bromide ion, forming the phosphonium salt.

Caption: SN2 mechanism for the synthesis of the phosphonium salt.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation has been shown to be an efficient method for the synthesis of phosphonium salts, often leading to shorter reaction times and higher yields compared to conventional heating.[3]

-

Reaction Setup: In a microwave-safe vessel, combine 2-(bromomethyl)pyridine hydrobromide (1.0 eq) and triphenylphosphine (1.1 eq) in a suitable solvent like anhydrous acetonitrile or THF.[3]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a specified time (typically 15-30 minutes).[3]

-

Isolation: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted triphenylphosphine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield triphenyl-(2-pyridinylmethyl)phosphonium bromide as a white or off-white solid.[3]

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized phosphonium salt.

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Melting Point | 116.2 °C | [3] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 6.13 (d, JHP = 15.0 Hz, 2H, –CH₂), 7.64 (td, J = 8, 4 Hz, 6H), 7.71 (d, J = 8 Hz, 1H), 7.75 - 7.82 (m, 10H), 8.52 (d, J = 4 Hz, 1H) | [3] |

| ³¹P NMR (CDCl₃) | Expected around δ 20-25 ppm (relative to 85% H₃PO₄) | General phosphonium salt range |

Applications in Drug Development: The Wittig Reaction

The primary application of triphenyl-(2-pyridinylmethyl)phosphonium bromide in drug development is its use as a precursor to the corresponding ylide for the Wittig reaction. This reaction is instrumental in the synthesis of various biologically active molecules, including stilbenes, combretastatins, and other complex natural product analogs with potential therapeutic properties.

Ylide Generation and the Wittig Reaction Workflow

Caption: Workflow of the Wittig reaction using the pyridinylmethylphosphonium salt.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend triphenyl-(2-pyridinylmethyl)phosphonium bromide in anhydrous THF. Cool the suspension to -78 °C or 0 °C. Add a strong base, such as n-butyllithium or sodium hydride, dropwise. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Reaction with Carbonyl: To the freshly prepared ylide, add a solution of the desired aldehyde or ketone in anhydrous THF dropwise at the same low temperature.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired alkene.

Conclusion

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. Its synthesis from readily available precursors is straightforward, and its utility in the Wittig reaction allows for the efficient construction of complex molecules containing a pyridine moiety. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to confidently utilize this important synthetic tool in their work.

References

- Preparation of (Substituted)

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Fluorine Chemistry.

- Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. (2022).

- Triphenyl(pyridin-2-ylmethyl)phosphonium Bromide. MySkinRecipes. (n.d.).

- Wittig Reaction. Organic Chemistry Portal. (n.d.).

- Pyridinium Salts: From synthesis to reactivity and applications. (2018). Organic & Biomolecular Chemistry.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.

- ETPB: Ethyl triphenyl phosphonium Bromide.

- CN105330696A - Synthetic method for butyltriphenylphosphonium bromide. (2016).

- US3334144A - Process for making alkyltriaryl-phosphonium compounds. (1967).

Sources

The Genesis and Evolution of Pyridyl Ylides: An In-depth Technical Guide for the Modern Chemist

Abstract

Pyridyl ylides represent a captivating and functionally diverse class of reactive intermediates that have carved a significant niche in the landscape of synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic utility of two major subclasses: pyridinium ylides and pyridyl phosphonium ylides. We will navigate the foundational discoveries of pioneering chemists, delve into the mechanistic intricacies of their characteristic reactions, and present detailed, field-proven protocols for their generation and application. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a practical toolkit for leveraging these powerful synthetic intermediates in contemporary chemical research.

Introduction: A Tale of Two Ylides

The term "pyridyl ylide" can be ambiguous, encompassing two distinct yet related classes of compounds with fundamentally different reactivity profiles. A clear understanding of their structural nuances is paramount for any synthetic chemist aiming to harness their potential.

-

Pyridinium Ylides: These are azomethine ylides where the nitrogen atom of the pyridine ring is the positively charged heteroatom, directly bonded to a carbanion. They are classic 1,3-dipoles, and their chemistry is dominated by cycloaddition reactions.

-

Pyridyl Phosphonium Ylides: In this class, the ylidic carbon is adjacent to a positively charged phosphorus atom (a phosphonium ion), and a pyridyl group is appended to either the phosphorus or the ylidic carbon. These are phosphorus ylides, and their reactivity is primarily centered around the Wittig reaction and its modern variants.

This guide will address both classes in separate sections to provide a clear and thorough understanding of their unique chemistries.

Pyridinium Ylides: The Legacy of Kröhnke and the Power of 1,3-Dipoles

The history of pyridinium ylides is inextricably linked to the seminal work of the German chemist Fritz Kröhnke in the 1930s.[1] His investigations into the reactivity of pyridinium salts led to the first synthesis of a pyridinium ylide.

Discovery and Historical Development

Kröhnke's initial synthesis involved the treatment of an N-phenacylpyridinium bromide with a mild base, such as potassium carbonate. This deprotonated the acidic α-carbon, generating the transient ylide.[1] This discovery was a watershed moment, introducing a novel reactive species that exhibited both nucleophilic and dipolar characteristics. His subsequent work culminated in the development of the Kröhnke pyridine synthesis , a powerful method for constructing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[1][2][3]

Synthesis of Pyridinium Ylides

The generation of pyridinium ylides is typically achieved by the deprotonation of the corresponding pyridinium salt. The choice of base is crucial and depends on the acidity of the α-proton, which is in turn influenced by the nature of the substituent on the α-carbon.

Table 1: Common Methods for the Generation of Pyridinium Ylides

| Precursor | Base | Solvent(s) | Comments |

| N-Alkylpyridinium Halides (with EWG*) | Triethylamine (Et3N) | Ethanol, DMF | The presence of an electron-withdrawing group (e.g., carbonyl, cyano) on the α-carbon significantly increases the acidity of the proton, allowing for the use of milder bases.[4] The ylide is typically generated in situ for subsequent reactions.[4] |

| N-Alkylpyridinium Halides (without EWG) | Stronger bases (e.g., alkoxides) | Aprotic solvents | In the absence of a stabilizing group, a stronger base is required for deprotonation. These ylides are generally less stable. |

*EWG: Electron-Withdrawing Group

-

To a stirred solution of N-phenacylpyridinium bromide (1.0 eq) in anhydrous ethanol at room temperature, add triethylamine (1.2 eq) dropwise.

-

Stir the mixture for 30 minutes to ensure the complete formation of the pyridinium ylide.

-

The resulting solution/suspension of the ylide is then ready for the addition of a dipolarophile.

Causality: The use of a slight excess of triethylamine ensures complete deprotonation of the pyridinium salt. Anhydrous conditions are important to prevent unwanted side reactions of the ylide with water.

Reactivity: The 1,3-Dipolar Cycloaddition

The primary mode of reactivity for pyridinium ylides is as 1,3-dipoles in cycloaddition reactions, most notably with alkynes and alkenes to form indolizine derivatives.[5][6]

The pyridinium ylide reacts with a dipolarophile (e.g., an electron-deficient alkyne) in a concerted or stepwise fashion to form a five-membered ring. Subsequent aromatization, often through oxidation, leads to the stable indolizine core.

Figure 1: General workflow for the synthesis of indolizines via pyridinium ylide cycloaddition.

Pyridyl Phosphonium Ylides: A Modern Extension of Wittig Chemistry

While sharing the "ylide" classification, pyridyl phosphonium ylides engage in chemistry distinct from their pyridinium counterparts. Their story is woven into the broader narrative of the Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979.[7]

Discovery and Synthesis

Phosphonium ylides are generally prepared in a two-step sequence:

-

Quaternization: Reaction of a phosphine, typically triphenylphosphine, with an alkyl halide via an SN2 reaction to form a phosphonium salt.[7]

-

Deprotonation: Treatment of the phosphonium salt with a strong base to abstract the acidic α-proton, yielding the phosphonium ylide.[7]

For pyridyl phosphonium ylides, the pyridyl group can be introduced either on the phosphine (e.g., tris(2-pyridyl)phosphine) or on the alkyl halide.

-

A solution of triphenylphosphine (1.0 eq) and 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous acetonitrile is refluxed for 12 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold diethyl ether and dried under vacuum to afford the phosphonium salt.

Causality: The SN2 reaction between the nucleophilic phosphine and the electrophilic alkyl halide forms the stable phosphonium salt. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

The acidity of the α-protons in the phosphonium salt dictates the choice of base for ylide generation. For non-stabilized ylides (where the α-carbon is attached to alkyl or hydrogen atoms), a very strong base like n-butyllithium (n-BuLi) is required.[8] If the α-carbon bears an electron-withdrawing group, weaker bases such as sodium hydroxide or alkoxides can be used.[8]

Figure 2: Synthesis pathway for pyridyl phosphonium ylides.

Reactivity and Applications

The classic application of phosphonium ylides is the Wittig reaction , which converts aldehydes and ketones into alkenes.[7][9]

The nucleophilic ylide attacks the electrophilic carbonyl carbon to form a zwitterionic intermediate known as a betaine. This betaine then cyclizes to form a four-membered ring, the oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.[9]

Recent advancements have expanded the utility of pyridyl phosphonium ylides beyond traditional olefination. A notable example is the use of dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence for the 4-selective alkylation of pyridines.[10] This method provides a valuable alternative to metal-catalyzed cross-coupling reactions for the synthesis of alkylated pyridines, which are prevalent structures in pharmaceuticals and agrochemicals.[10]

Spectroscopic Characterization

The structural elucidation of pyridyl phosphonium ylides and their precursors relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Features

| Technique | Key Observables |

| ¹H NMR | The α-protons of the phosphonium salt are deshielded and appear as a doublet due to coupling with the phosphorus atom. Upon ylide formation, these protons are shifted upfield. The signals for the pyridyl protons provide information about the substitution pattern. |

| ³¹P NMR | This is a highly diagnostic technique. Phosphonium salts typically exhibit a signal in the range of +20 to +40 ppm. The corresponding ylide signal is generally found at a different chemical shift, and the change upon deprotonation is indicative of ylide formation. For example, the ³¹P{¹H} NMR spectrum of some phosphonium ylides coordinated to a metal center show a downfield shift upon complexation.[11] |

| ¹³C NMR | The ylidic carbon shows a characteristic upfield shift compared to the corresponding carbon in the phosphonium salt and exhibits a large one-bond coupling constant with the phosphorus atom. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths and angles. For instance, X-ray analysis of a carbonyl-stabilized phosphonium ylide revealed a P-C1 bond length of 1.764(1) Å and an O-C2 bond length of 1.284(2) Å, with a P–C1–C2–O torsion angle of 0.2(2)°, suggesting electron delocalization within the ylide system.[12] |

Conclusion and Future Outlook

From the foundational discoveries of Kröhnke to their application in modern C-H functionalization, pyridyl ylides have demonstrated remarkable versatility. Pyridinium ylides have become indispensable tools for the synthesis of nitrogen-containing heterocycles through their characteristic 1,3-dipolar cycloaddition reactions. In parallel, pyridyl phosphonium ylides continue to be central to olefination strategies via the Wittig reaction, with new applications emerging in areas such as late-stage functionalization of complex molecules. The ongoing exploration of their reactivity promises the development of novel synthetic methodologies, further cementing the role of pyridyl ylides as powerful intermediates in the arsenal of the synthetic chemist. The design of new ylide structures with tailored electronic and steric properties will undoubtedly unlock new catalytic cycles and transformations, paving the way for more efficient and selective syntheses of valuable chemical entities.

References

-

A Phosphonium Ylide as an Ionic Nucleophilic Catalyst for Primary Hydroxyl Group Selective Acylation of Diols. ACS Catalysis, 2017 . [Link]

-

phosphonium ylides. YouTube, 2019 . [Link]

-

Kröhnke pyridine synthesis. Wikipedia. [Link]

-

Synthesis of Phosphonium Ylides | Request PDF. ResearchGate. [Link]

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 2021 . [Link]

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 2016 . [Link]

-

Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Russian Chemical Bulletin, 2012 . [Link]

-

An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Synthesis, 2024 . [Link]

-

Kröhnke Pyridine Synthesis. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 2025 . [Link]

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.mathnet.ru [m.mathnet.ru]

- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijettjournal.org [ijettjournal.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Reactivity of Triphenyl-(2-pyridinylmethyl)phosphonium Bromide: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides a comprehensive theoretical examination of triphenyl-(2-pyridinylmethyl)phosphonium bromide, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing its reactivity, particularly as a precursor to the corresponding phosphorus ylide for the Wittig reaction. By integrating principles of computational chemistry with established mechanistic understanding, this guide offers a predictive framework for the application of this versatile reagent in the synthesis of complex olefinic structures. We will explore its synthesis, the generation of the active ylide, and the theoretical underpinnings of its interaction with carbonyl compounds, supported by detailed protocols for computational analysis.

Introduction: The Enduring Significance of the Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, facilitates the conversion of aldehydes and ketones into olefins through the reaction with a phosphonium ylide.[1][2] This transformation is pivotal in the construction of carbon-carbon double bonds, a fundamental linkage in a vast array of pharmaceuticals and fine chemicals.[3][4] The versatility of the Wittig reaction stems from the ability to tune the reactivity and stereoselectivity of the outcome by modifying the substituents on the phosphorus ylide.[2][5] Triphenyl-(2-pyridinylmethyl)phosphonium bromide stands out as a particularly interesting Wittig reagent precursor due to the presence of the pyridinyl moiety, which introduces unique electronic and steric characteristics.[6]

The ylide generated from this salt is classified as a "semi-stabilized" ylide, where the phenyl group on the pyridinylmethyl moiety can offer some degree of resonance stabilization. The nitrogen atom in the pyridine ring, however, introduces a complex electronic interplay through its inductive effects and its potential to coordinate with other species in the reaction mixture. Understanding these nuances is critical for predicting and controlling the outcome of olefination reactions.[6]

Synthesis and Ylide Generation

The synthesis of triphenyl-(2-pyridinylmethyl)phosphonium bromide is typically achieved through a standard quaternization reaction. This involves the SN2 reaction of triphenylphosphine with 2-(bromomethyl)pyridine. The high nucleophilicity of triphenylphosphine ensures an efficient reaction, yielding the desired phosphonium salt.[7][8]

Caption: Synthesis of the phosphonium salt via SN2 reaction.

Upon treatment with a suitable base, the phosphonium salt is deprotonated at the methylene bridge to form the highly reactive triphenyl-(2-pyridinylmethyl)phosphonium ylide.[6] The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly employed to ensure complete and irreversible ylide formation.[2][7]

Caption: Generation of the phosphonium ylide from the salt.

Theoretical Analysis of Reactivity

The reactivity of the triphenyl-(2-pyridinylmethyl)phosphonium ylide is governed by a delicate balance of electronic and steric factors. A thorough understanding of these requires the application of computational chemistry, particularly Density Functional Theory (DFT).

Electronic Structure and Ylide Stabilization

Phosphonium ylides are characterized by a formal negative charge on the carbon atom adjacent to a positively charged phosphorus atom.[7] This charge distribution is stabilized by resonance, with a significant contribution from a double-bonded phosphorane structure.[9]

In the case of the triphenyl-(2-pyridinylmethyl)phosphonium ylide, the pyridinyl ring introduces further electronic complexity. The nitrogen atom is electron-withdrawing through induction, which can influence the nucleophilicity of the ylidic carbon. Conversely, the aromatic system can participate in resonance stabilization. Computational studies on similar ylide-substituted phosphines have shown that the geometry of the ylide backbone can significantly impact the donor strength of the ligand.[10]

The Wittig Reaction Mechanism: A Computational Perspective

The mechanism of the Wittig reaction has been a subject of extensive theoretical and experimental investigation. The currently accepted mechanism for lithium-free conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[2][5] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[5][9]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

DFT calculations are invaluable for elucidating the energetics of this reaction pathway. By locating the transition states (TS1 and TS2) and the intermediate, a complete energy profile can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rate.[11]

Stereoselectivity: The Role of the Pyridinyl Group

The stereochemical outcome of the Wittig reaction (formation of E- or Z-alkenes) is highly dependent on the nature of the ylide.[5]

-

Stabilized ylides , which are less reactive, typically lead to the thermodynamically more stable (E)-alkene.

-

Non-stabilized ylides , which are more reactive, generally favor the formation of the kinetically controlled (Z)-alkene.

The triphenyl-(2-pyridinylmethyl)phosphonium ylide is considered semi-stabilized. The pyridinyl group's electronic and steric properties are expected to play a crucial role in determining the E/Z selectivity.[6] Steric hindrance between the substituents on the ylide and the carbonyl compound in the transition state of the oxaphosphetane formation is a key determinant of the final alkene geometry.[12] The presence of the pyridinyl ring can introduce significant steric bulk, potentially favoring the formation of the (Z)-isomer. Furthermore, the ability of the pyridine nitrogen to coordinate to metal cations (if present) could also influence the stereochemical course of the reaction.[5]

Proposed Theoretical Investigation Protocol

To provide a detailed theoretical understanding of the reactivity of triphenyl-(2-pyridinylmethyl)phosphonium bromide, the following computational workflow is proposed, based on established methodologies for studying the Wittig reaction.[11][13][14]

Computational Details

| Parameter | Recommended Setting | Justification |

| Software | Gaussian, ORCA, or similar | Widely used and validated for DFT calculations. |

| Method | DFT (Density Functional Theory) | Provides a good balance of accuracy and computational cost. |

| Functional | B3LYP or M06-2X | B3LYP is a robust, general-purpose functional. M06-2X is often better for main-group thermochemistry and kinetics.[15] |

| Basis Set | 6-311+G(d,p) or def2-TZVP | Provides a flexible description of the electron density. |

| Solvent Model | PCM or SMD (with a relevant solvent like THF) | Accounts for the influence of the solvent on the reaction energetics. |

Step-by-Step Computational Workflow

-

Geometry Optimization:

-

Optimize the geometries of the reactants (ylide and a model aldehyde, e.g., benzaldehyde), the oxaphosphetane intermediate, and the products (alkene and triphenylphosphine oxide).

-

Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

-

-

Transition State Searching:

-

Locate the transition state for the [2+2] cycloaddition (TS1) and the retro-[2+2] cycloreversion (TS2) using methods like QST2/QST3 or the Berny algorithm.

-

Perform frequency calculations on the transition state structures to verify that they are first-order saddle points (one imaginary frequency).

-

Utilize Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition states connect the correct reactants, intermediates, and products.

-

-

Energetic Analysis:

-

Calculate the electronic energies of all optimized structures.

-

Correct for zero-point vibrational energy (ZPVE) and thermal contributions to obtain Gibbs free energies at a standard temperature (e.g., 298.15 K).

-

Construct a potential energy surface to visualize the reaction pathway and determine the activation energies for each step.

-

-

Analysis of Electronic and Steric Effects:

-

Perform Natural Bond Orbital (NBO) analysis to investigate the charge distribution in the ylide and the nature of the P-C bond.

-